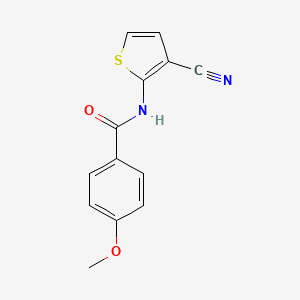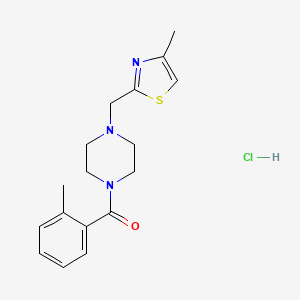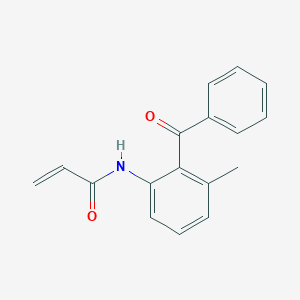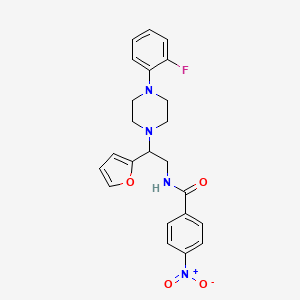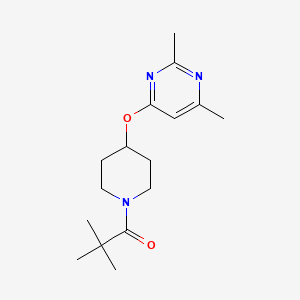
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one, also known as DM-235, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM-235 is a synthetic compound that belongs to the class of pyrimidine derivatives and is believed to have potent neuroprotective effects.
作用机制
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one exerts its neuroprotective effects by modulating various signaling pathways involved in neuronal survival and function. The compound has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. This compound also inhibits the JNK signaling pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects that contribute to its neuroprotective properties. The compound has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, the compound promotes neurogenesis by enhancing the proliferation and differentiation of neural stem cells.
实验室实验的优点和局限性
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one has several advantages for lab experiments, including its high potency, specificity, and selectivity. The compound has also been found to have low toxicity and good pharmacokinetic properties. However, this compound has some limitations, including its high cost and limited availability.
未来方向
There are several future directions for research on 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one. One potential avenue of research is to investigate the compound's potential therapeutic applications in other neurological disorders such as traumatic brain injury and multiple sclerosis. Another direction is to study the compound's mechanism of action in more detail to identify new targets for therapeutic intervention. Additionally, research could be conducted to optimize the synthesis and purification of this compound to improve its yield and reduce its cost.
合成方法
The synthesis of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one involves a multi-step process that begins with the reaction of 2,6-dimethylpyrimidin-4-ol with piperidine to form a piperidine derivative. This derivative is then reacted with 2,2-dimethylpropan-1-one to form this compound. The purity and yield of this compound can be improved by further purification and characterization techniques.
科学研究应用
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke. The compound has been found to have neuroprotective effects by inhibiting oxidative stress, reducing inflammation, and promoting neurogenesis.
属性
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-11-10-14(18-12(2)17-11)21-13-6-8-19(9-7-13)15(20)16(3,4)5/h10,13H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXILJFPHHBBAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

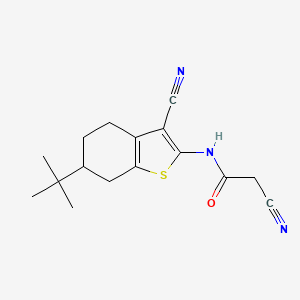
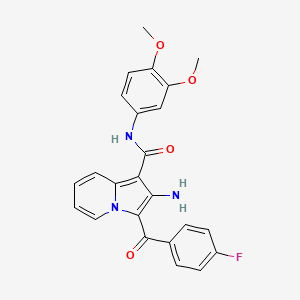
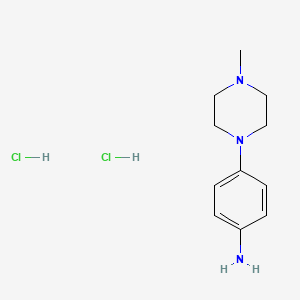
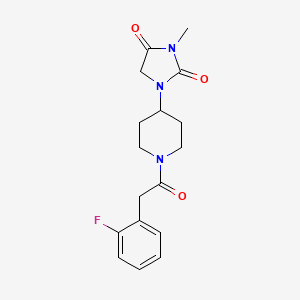
![tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2787584.png)

